molecular formula C16H16N2OS2 B12690778 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one CAS No. 71811-78-4

3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12690778
CAS No.: 71811-78-4
M. Wt: 316.4 g/mol
InChI Key: SJKAWMIVOOJBKE-WYMLVPIESA-N
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Description

3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both quinoline and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 1-ethylquinoline-4-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the condensation process, leading to the formation of the desired product.

Chemical Reactions Analysis

3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

Scientific Research Applications

3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

3-Ethyl-5-(1-ethyl-(1H)-quinolin-4-ylidene)-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and may have similar biological activities.

    Thiazolidinone derivatives: These compounds contain the thiazolidinone ring and may exhibit similar chemical reactivity.

    Indole derivatives: These compounds have a similar heterocyclic structure and may be used in similar research applications.

The uniqueness of this compound lies in its combination of both quinoline and thiazolidinone moieties, which may confer distinct biological and chemical properties.

Properties

CAS No.

71811-78-4

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

(5E)-3-ethyl-5-(1-ethylquinolin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H16N2OS2/c1-3-17-10-9-12(11-7-5-6-8-13(11)17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3/b14-12+

InChI Key

SJKAWMIVOOJBKE-WYMLVPIESA-N

Isomeric SMILES

CCN1C=C/C(=C\2/C(=O)N(C(=S)S2)CC)/C3=CC=CC=C31

Canonical SMILES

CCN1C=CC(=C2C(=O)N(C(=S)S2)CC)C3=CC=CC=C31

Origin of Product

United States

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